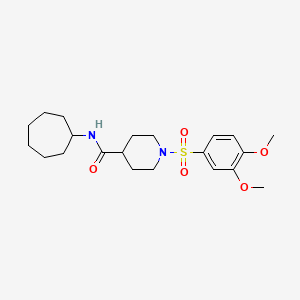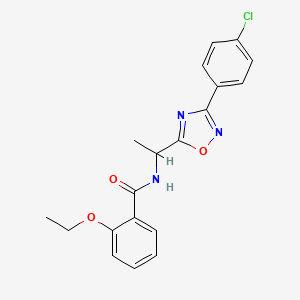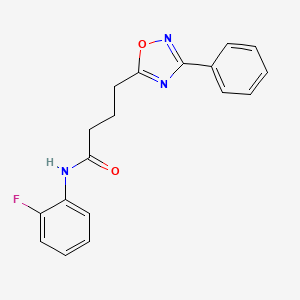
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of DNA replication and repair. This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It may also inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its potency against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its potential toxicity to normal cells, which can make it difficult to use in vivo.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used in vivo with reduced toxicity to normal cells. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, there is interest in exploring the potential of this compound as a combination therapy with other anticancer agents.
Méthodes De Synthèse
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a synthetic compound that can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of tert-butylamine. The resulting intermediate is then reacted with N-tert-butylamine to yield this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and prostate cancer.
Propriétés
IUPAC Name |
N-tert-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-8-9-19-16(10-14)11-17(20(26)24-19)13-25(22(2,3)4)21(27)15-6-5-7-18(23)12-15/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUOQWKSOXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)


![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)







![2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718762.png)
